molecular formula C13H11ClFNO3 B1464352 Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate CAS No. 1174226-64-2

Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate

Cat. No.: B1464352
CAS No.: 1174226-64-2
M. Wt: 283.68 g/mol
InChI Key: SOAULPRVHSODKI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO3/c1-3-19-13(17)9-6-16-12-8(11(9)14)4-7(15)5-10(12)18-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAULPRVHSODKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

This compound features a quinoline backbone with specific substituents that enhance its biological activity:

  • Chlorine atom at the 4-position
  • Fluorine atom at the 6-position
  • Methoxy group at the 8-position
  • Carboxylate functional group at the 3-position

These structural elements contribute to the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds derived from quinoline structures exhibit a range of biological activities, including:

  • Antimicrobial Properties : this compound has shown promising antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria have been reported as low as 50 µg/mL, indicating significant potency .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It appears to interfere with cellular pathways involved in tumor growth, although detailed mechanisms remain under investigation .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The presence of halogen atoms (chlorine and fluorine) enhances binding affinity .
  • Disruption of Cellular Pathways : It may interfere with signaling pathways critical for cell survival and proliferation, particularly in cancer cells .

Comparative Biological Activity

To provide context for its activity, a comparison with similar compounds is useful:

Compound NameMIC (µg/mL)Key Features
This compound50Antibacterial against E. coli and S. aureus
Ethyl 7-chloro-6-fluoroquinoline-3-carboxylate75Similar structure but different substituents
4-Chloro-7-methoxyquinoline-6-carboxamide100Used in antimicrobial research

This table highlights that while this compound demonstrates significant antibacterial activity, other compounds also show potential but may require higher concentrations to achieve similar effects.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antibacterial Efficacy : A study conducted by Ahmad et al. evaluated the compound against various bacterial strains, reporting a notable zone of inhibition against E. coli and S. aureus. The results indicated that it was more effective than traditional antibiotics like ampicillin .
  • Anticancer Activity : In vitro assays demonstrated that this compound could reduce the viability of several cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use .
  • Mechanistic Insights : Further research has suggested that the compound may induce apoptosis in cancer cells through caspase activation pathways, highlighting its potential as a chemotherapeutic agent .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate has been explored for its potential in drug development, particularly as an antimicrobial and anticancer agent. Its structural attributes allow it to interact with various biological targets.

  • Antimicrobial Activity : The compound has demonstrated efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
Bacterial StrainMIC (mg/mL)
Escherichia coli0.0195
Bacillus subtilis0.0048
Staphylococcus aureus0.0048
Pseudomonas aeruginosa0.039

These results indicate its potential use as a lead compound for developing new antibiotics, especially against resistant strains.

Anticancer Research

The compound's mechanism of action involves enzyme inhibition that disrupts cellular processes in cancer cells. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar quinoline derivatives, noting that modifications to the quinoline core significantly influenced their activity against various cancer cell lines .

Industrial Applications

Beyond its pharmaceutical potential, this compound is utilized in the dye and pigment industry due to its chemical stability and vibrant color properties.

Comparison with Similar Compounds

Chemical Identification :

  • IUPAC Name: Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate
  • CAS Number : 334971-28-7
  • Molecular Formula: C₁₃H₁₁ClFNO₃
  • Molecular Weight : 299.68 g/mol
  • Synonyms: SCHEMBL2022041, AKOS010777170, 4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxylic acid ethyl ester

Structural Features: The compound features a quinoline backbone substituted with chlorine at position 4, fluorine at position 6, and a methoxy group at position 7. The ester functional group (ethyl carboxylate) is located at position 3 (Figure 1).

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The following compounds share the quinoline-3-carboxylate core but differ in substituent types and positions:

Compound Name Substituents (Positions) CAS Number Molecular Formula Similarity Score
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate Cl (4), Br (6) 206257-39-8 C₁₂H₁₀BrClNO₂ 0.86
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate Cl (4), F (6,7) 318685-01-7 C₁₂H₇ClF₂NO₂ 0.82
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate F (8), OH (4) 35975-57-6 C₁₂H₁₁FNO₃ N/A
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate Cl (4), NO₂ (8) 131548-98-6 C₁₂H₁₀ClN₂O₄ N/A
Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclopropyl (1), NH₂ (7), F (6), OCH₃ (8) 77156-85-5 C₁₆H₁₆FN₃O₄ N/A

Key Observations :

  • Electron-Withdrawing Groups: The nitro group in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate enhances electrophilicity at the quinoline core, contrasting with the electron-donating methoxy group in the target compound .
  • Dihydroquinoline Derivatives: Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate features a reduced 1,4-dihydroquinoline ring, which may confer distinct biological activity (e.g., antimicrobial properties) .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogues:

  • Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: Melting point ~200–205°C, solubility in polar aprotic solvents (e.g., DMSO) due to hydroxyl and ester groups .
  • Target Compound : Predicted higher solubility in organic solvents (e.g., ethyl acetate) owing to methoxy and ester functionalities .

Preparation Methods

Formation of the Quinoline Core and Esterification

One common approach begins with the condensation of substituted anilines with ethyl ethoxymethylene malonate derivatives to form quinoline intermediates. For example, 3-chloro-4-fluoroaniline can be reacted with ethyl ethoxymethylene malonate under heating (around 150 °C) to yield an anilino-methylenemalonate intermediate. This intermediate is then cyclized by heating in high-boiling solvents such as DOWTHERM A at 240-250 °C, with concurrent distillation of alcohol, to form 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester. This intermediate is isolated by crystallization after petroleum ether treatment.

Methoxylation at Position 8

The hydroxyl group at position 4 of the quinoline intermediate can be methylated to introduce the methoxy group at position 8. This is achieved by treating the hydroxyquinoline ester with methylating agents such as ethyl iodide in the presence of a strong base like sodium hydride in dimethylformamide, under reflux conditions at 80-90 °C for several hours. The reaction mixture is then worked up by aqueous alkaline hydrolysis, filtration, and recrystallization to yield the methoxy-substituted quinoline ester.

Chlorination of the Hydroxyquinoline

The conversion of the hydroxy group at position 4 to a chloro substituent is typically carried out using phosphorus oxychloride (POCl3). For example, a mixture of 8-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester and POCl3 is stirred at 100 °C for 3.5 hours. This reaction replaces the hydroxy group with chlorine, yielding Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate as a yellow semi-solid product.

Introduction of the Methoxy Group at Position 8

The methoxy group at position 8 can be introduced by selective methylation of the hydroxy group on the quinoline ring prior to chlorination. Alternatively, starting materials with methoxy substitution at position 8 can be used to streamline the synthesis.

Summary Table of Key Preparation Steps

Step No. Reaction Description Reagents/Conditions Product/Intermediate Reference
1 Condensation of 3-chloro-4-fluoroaniline with ethyl ethoxymethylene malonate Heat at 150 °C for 30 min, distill off alcohol Anilino-methylenemalonate intermediate
2 Cyclization in high-boiling solvent (DOWTHERM A) Heat at 240-250 °C for 1 hour, distill off alcohol 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester
3 Methylation of hydroxy group Sodium hydride (50% dispersion), ethyl iodide, DMF, reflux 80-90 °C, 5 hours 8-methoxy substituted quinoline ester
4 Chlorination of hydroxyquinoline POCl3, 100 °C, 3.5 hours This compound

Detailed Research Findings and Notes

  • Reaction Yields and Purity: The esterification and cyclization steps typically yield crystalline intermediates with melting points indicating high purity (e.g., 283-290 °C for hydroxyquinoline ester). The chlorination step proceeds efficiently under controlled temperature to avoid decomposition.

  • Solvent and Catalyst Selection: High-boiling solvents like DOWTHERM A facilitate cyclization by enabling high reaction temperatures without solvent loss. Dimethylformamide is preferred for methylation due to its polar aprotic nature, enhancing nucleophilicity of the base and solubility of reagents.

  • Industrial Adaptations: Continuous flow reactors have been employed in industrial settings for large-scale esterification and chlorination to ensure consistent product quality and process safety.

  • Alternative Synthetic Routes: Some patents describe nitrification and reduction sequences starting from acetophenone derivatives to introduce methoxy groups before quinoline ring closure, but these are less common for this specific compound.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate and its derivatives?

The synthesis typically involves regioselective functionalization of the quinoline core. For example, ethylation reactions under controlled conditions (e.g., heating in DMSO with/without Bu4NI) influence product ratios, as seen in analogous compounds like Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate . Key steps include:

  • N-propargylation followed by click chemistry with azides to introduce triazole moieties .
  • Cyclocondensation with α-acetyl-N-arylhydrazonoyl chlorides to form tricyclic systems (e.g., pyrido[2,3-f]quinoxalines) . Analytical validation via MS, <sup>1</sup>H NMR, and IR ensures structural fidelity .

Q. How is the purity and structural identity of this compound confirmed in academic research?

Researchers employ a combination of:

  • Spectroscopic techniques : <sup>1</sup>H NMR for substituent positioning, IR for functional group verification (e.g., ester carbonyl at ~1700 cm<sup>-1</sup>) .
  • Elemental analysis : To confirm empirical formulas (e.g., C12H9ClFNO3 for Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) .
  • Chromatography : HPLC or TLC to assess purity during intermediate steps .

Q. What preliminary biological screening approaches are used for this compound?

Derivatives are tested for antimicrobial activity against bacterial (e.g., S. aureus, E. coli) and fungal strains via:

  • Agar diffusion assays to determine inhibition zones.
  • Minimum inhibitory concentration (MIC) measurements, with some analogs showing moderate activity .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in the synthesis of derivatives?

Regioselectivity is highly solvent- and catalyst-dependent. For instance:

  • In DMSO without Bu4NI, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate forms predominantly via O-deethylation .
  • Adding Bu4NI shifts selectivity toward N-ethylation, producing Ethyl 7-chloro-6-fluoro-1-ethyl-4-hydroxyquinoline-3-carboxylate . Computational modeling (e.g., DFT) could further rationalize these pathways.

Q. What crystallographic insights reveal the compound’s solid-state behavior and intermolecular interactions?

Single-crystal X-ray diffraction (e.g., using SHELXL or ORTEP-III ) identifies key interactions:

  • C–H⋯O and C–H⋯Cl hydrogen bonds stabilize packing in analogs like Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-quinoline-3-carboxylate (C⋯O = 3.065–3.537 Å; C⋯Cl = 3.431–3.735 Å) .
  • Triclinic (P1) symmetry and unit cell parameters (e.g., a = 8.2339 Å, α = 85.60°) inform polymorphism risks .

Q. How can mechanistic studies elucidate its potential as a fluoroquinolone precursor?

  • Enzyme inhibition assays : Target DNA gyrase or topoisomerase IV to assess binding affinity, a hallmark of fluoroquinolones .
  • SAR studies : Modifying the 8-methoxy group (e.g., replacing with nitro or trifluoromethyl) impacts steric and electronic profiles .
  • Metabolic stability tests : Liver microsome assays predict pharmacokinetic behavior .

Q. What strategies address contradictions in activity data between structurally similar derivatives?

Discrepancies may arise from:

  • Crystallographic variations : Subtle packing differences alter solubility/bioavailability .
  • Assay conditions : pH, temperature, or bacterial strain selection (e.g., Gram-positive vs. Gram-negative) . Robust statistical validation (e.g., ANOVA) and dose-response curves are critical for reproducibility.

Methodological Tables

Table 1: Key Crystallographic Parameters for Analogous Compounds

CompoundSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-quinoline-3-carboxylateP18.23399.152310.73685.6081.2091.39

Table 2: Antimicrobial Activity of Selected Derivatives

DerivativeMIC (S. aureus)MIC (E. coli)Ref.
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate32 µg/mL64 µg/mL
Triazole-substituted analog16 µg/mL128 µg/mL

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate
Reactant of Route 2
Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate

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